2-(2-氯乙氧基)苯甲醛

描述

The compound 2-(2-Chloroethoxy)benzaldehyde is a derivative of benzaldehyde, which is a key intermediate in the synthesis of various natural products and drugs. Benzaldehyde derivatives are widely studied due to their utility in organic synthesis and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be achieved through various methods. One such method involves the Pd-catalyzed ortho-C-H methoxylation and chlorination of benzaldehydes using monodentate transient directing groups (TDGs). This approach has been demonstrated to be effective for the synthesis of key intermediates in natural products and drugs . Another method includes the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, which yields 2-aryl-1,2-dihydrophthalazines, a process that involves intermolecular condensation and intramolecular nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be complex and is often elucidated using X-ray diffraction techniques. For instance, a single crystal of a benzaldehyde imine ortho-cyclopalladium intermediate was obtained and its structure was determined, revealing a binuclear palladium species bridged by a pyridone ligand . Additionally, the structure of a compound synthesized from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene was determined by X-ray analysis, showing an orthorhombic crystal structure .

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. For example, benzaldehyde lyase (BAL) is an enzyme that catalyzes the formation and cleavage of benzoin derivatives, which are important in asymmetric synthesis . The reaction of benzaldehyde with the bifunctional Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene results in the formation of an adduct where benzaldehyde coordinates to one of the mercury centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For instance, the presence of electron-donating and electron-accepting groups can lead to the formation of highly efficient and pure emitting crystals, as seen in the case of 2,5-dimethoxybenzene-1,4-dicarboxaldehyde . The spectroscopic properties of these compounds are typically characterized using techniques such as MS, IR, NMR, and UV-visible spectroscopy, which provide insights into their chemical behavior and potential applications .

科学研究应用

酶催化

苯甲醛衍生物(包括 2-氯苯甲醛)在酶催化中发挥作用。Kühl 等人 (2007) 开发了一种反应器概念,用于制备苯甲因衍生物,包括 (R)-3, 3'-二甲氧基苯甲因和 (R)-3-甲氧基-2'-氯苯甲因,使用苯甲醛裂合酶。该研究突出了苯甲醛衍生物在不对称合成和反应工程中的重要性 (Kühl 等人,2007)。

合成有机化学

苯甲醛衍生物是合成各种有机化合物中的关键。Boga 等人 (2014) 描述了一种通过区域选择性甲酰化合成 2H 和 13C 标记苯甲醛的方法,展示了它们在天然产物和药物合成的广泛应用 (Boga 等人,2014)。

氧化反应

在 Sharma 等人 (2012) 和 Han 等人 (2010) 的研究中,突出了苯甲醛在氧化反应中的作用。Sharma 等人改进了介孔 Ti-SBA-15 的氧化性能,用于将苯甲醇氧化为苯甲醛,强调了其在各种工业应用中的重要性。Han 等人探索了使用纳米多孔金将苯甲醇生态友好地氧化为苯甲醛,强调了苯甲醛在绿色化学中的相关性 (Sharma 等人,2012) (Han 等人,2010)。

光催化和催化

Marotta 等人 (2011) 和 Craig & Daugulis (2013) 的研究证明了苯甲醛在光催化和生物催化中的效用。Marotta 等人使用 TiO2/Cu(II)/UV 太阳能系统研究了苯甲醇在水中的选择性氧化为苯甲醛,显示了其在光催化系统中的适用性。Craig & Daugulis 探索了毕赤酵生物生产苯甲醛,表明其在生物反应器中的潜力 (Marotta 等人,2011) (Craig & Daugulis, 2013)。

安全和危害

The safety data sheet for benzaldehyde suggests that it is combustible, can cause skin and eye irritation, may be harmful if inhaled, and may cause respiratory irritation . It’s important to handle it with care, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and use only non-sparking tools .

未来方向

属性

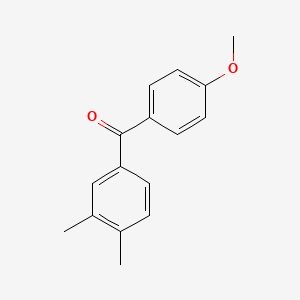

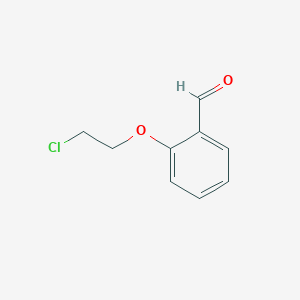

IUPAC Name |

2-(2-chloroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQZLVZNOAKWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397170 | |

| Record name | 2-(2-chloroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethoxy)benzaldehyde | |

CAS RN |

54373-14-7 | |

| Record name | 2-(2-chloroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。